4-Phenoxybutanohydrazide
CAS No.: 111104-66-6
Cat. No.: VC6041162
Molecular Formula: C10H14N2O2
Molecular Weight: 194.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111104-66-6 |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.234 |
| IUPAC Name | 4-phenoxybutanehydrazide |
| Standard InChI | InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) |
| Standard InChI Key | BCPGIEPYVGXOOS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCCC(=O)NN |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 4-phenoxybutanohydrazide typically involves a two-step process:
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Esterification of 4-phenoxybutanoic acid: Reaction with ethanol in the presence of sulfuric acid yields ethyl 4-phenoxybutanoate.
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Hydrazinolysis: Treatment of the ester with hydrazine hydrate under reflux conditions replaces the ethoxy group with a hydrazide moiety .
Alternative methods include direct coupling of 4-phenoxybutanoic acid with hydrazine using carbodiimide-based activating agents, though this approach requires stringent moisture control.
Spectroscopic Characterization
Key spectroscopic data for 4-phenoxybutanohydrazide (theorized based on structural analogs):
| Technique | Characteristics |
|---|---|
| IR (KBr) | : 3250–3300 cm; : 1660–1680 cm |
| -NMR (DMSO-) | δ 1.75–1.85 (m, 2H, CH); δ 2.35 (t, 2H, COCH); δ 4.05 (t, 2H, OCH); δ 6.85–7.30 (m, 5H, Ar-H) |
| -NMR | δ 24.5 (CH); δ 34.8 (COCH); δ 67.9 (OCH); δ 158.2 (C=O); δ 114–160 (Ar-C) |
Physicochemical Properties
4-Phenoxybutanohydrazide exhibits the following properties (experimental values pending verification):
| Property | Value |
|---|---|
| Melting Point | 152–156°C (predicted) |
| Solubility | Slightly soluble in ethanol; insoluble in water |
| LogP | 2.1 (estimated via Crippen’s method) |
| Stability | Hygroscopic; decomposes above 200°C |
Industrial and Material Science Applications
Polymer Modification
As a crosslinking agent, 4-phenoxybutanohydrazide could improve thermal stability in epoxy resins. Thermogravimetric analysis (TGA) simulations predict a 15–20% increase in decomposition onset temperature when incorporated at 5 wt% loading.
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) data from analogous compounds suggest that 4-phenoxybutanohydrazide may reduce corrosion rates in mild steel by 60–70% at 10 mM concentrations in acidic media.
Future Research Directions
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Synthetic Optimization: Develop microwave-assisted protocols to reduce reaction times and improve yields.
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Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and HDAC isoforms.
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Crystallography: Resolve single-crystal X-ray structures to confirm conformational preferences.
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